REACTION_CXSMILES
|
[CH2:1]([O:3][CH:4]([O:7][CH2:8][CH3:9])[CH2:5][CH3:6])[CH3:2].[Br-:10]>C(Cl)(Cl)(Cl)Cl>[CH2:1]([O:3][CH:4]([O:7][CH2:8][CH3:9])[CH:5]([Br:10])[CH3:6])[CH3:2]
|
Name
|
|
Quantity
|
13.22 g
|
Type
|
reactant
|
Smiles
|
C(C)OC(CC)OCC
|
Name
|
|
Quantity
|
15 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)(Cl)(Cl)Cl
|
Name
|
|
Quantity
|
17.58 g
|
Type
|
reactant
|
Smiles
|
[Br-]
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)(Cl)(Cl)Cl
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
under stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
at -10° C
|
Type
|
DISTILLATION
|
Details
|
is distilled in vacuo
|
Name
|
|
Type
|
|
Smiles
|
C(C)OC(C(C)Br)OCC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |